molecular formula C8H7N3OSe B398296 N-(2,1,3-benzoselenadiazol-4-yl)acetamide CAS No. 21110-72-5

N-(2,1,3-benzoselenadiazol-4-yl)acetamide

Cat. No.: B398296
CAS No.: 21110-72-5
M. Wt: 240.13g/mol
InChI Key: BSOPSIUKCRMQRU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoselenadiazol-4-yl)acetamide: is an organic compound that belongs to the class of selenadiazoles. This compound is characterized by the presence of a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoselenadiazol-4-yl)acetamide typically involves the reaction of 2,1,3-benzoselenadiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,1,3-benzoselenadiazole+acetic anhydrideThis compound\text{2,1,3-benzoselenadiazole} + \text{acetic anhydride} \rightarrow \text{this compound} 2,1,3-benzoselenadiazole+acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoselenadiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the compound into selenides.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH₂Cl₂).

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzoselenadiazol-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoselenadiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

Comparison with Similar Compounds

N-(2,1,3-benzoselenadiazol-4-yl)acetamide can be compared with other selenadiazole derivatives:

    N-(2,1,3-benzoselenadiazol-4-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-(2,1,3-benzoselenadiazol-4-yl)propionamide: Contains a propionamide group, offering different chemical properties and reactivity.

    N-(2,1,3-benzoselenadiazol-4-yl)butyramide: Features a butyramide group, which may affect its biological activity and applications.

The uniqueness of this compound lies in its specific acetamide group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-(2,1,3-benzoselenadiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OSe/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOPSIUKCRMQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=N[Se]N=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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